

Perylene Red absorption and fluorescence spectra

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Core Photophysical Properties of Perylene Red

Perylene Red, chemically identified as N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-3,4,9,10-perylenetetracarboxylic diimide (CAS No. 123174-58-3), exhibits distinct spectral properties that make it suitable for a variety of applications, including as a fluorescent probe and in advanced materials.[1][2][3][4][5] Its photophysical characteristics are summarized in the tables below.

Absorption and Emission Characteristics

The absorption and fluorescence of **Perylene Red** are characterized by strong bands in the visible region of the electromagnetic spectrum. These properties can be influenced by the solvent environment.

Property	Value	Solvent/Matrix
Absorption Maximum (λmax)	465 nm	General
Highly absorbable < 400 nm	General	
Emission Maximum (λmax)	612 nm	General
625 nm	Chloroform	
~620 nm	Doped in films	-



Table 1: Summary of **Perylene Red** absorption and emission maxima in different environments. [1][6][7][8]

Quantum Yield and Fluorescence Lifetime

The efficiency of the fluorescence process is described by the quantum yield, and the duration of the excited state is given by the fluorescence lifetime. These parameters are critical for applications in quantitative fluorescence measurements and time-resolved studies.

Property	Value	Solvent/Matrix
Fluorescence Quantum Yield (ΦF)	50%	Silicone Matrix
0.95	Solid film blend with PMMA	
Near unity	For some new pH-sensitive derivatives	
Fluorescence Lifetime (τ)	5.98 ns	Chloroform
(Literature value: 7.4 ns)		

Table 2: Fluorescence quantum yield and lifetime of **Perylene Red**.[1][7][8]

Experimental Protocols

Accurate measurement of absorption and fluorescence spectra is crucial for the reliable application of **Perylene Red**. The following are detailed methodologies for these key experiments.

Measuring the Absorption Spectrum

The absorption spectrum of **Perylene Red** can be determined using a UV-Vis spectrophotometer.

Objective: To measure the absorbance of **Perylene Red** as a function of wavelength to determine its absorption maximum (λ max) and molar extinction coefficient (ϵ).

Materials:



Perylene Red

- Spectroscopic grade solvent (e.g., chloroform, cyclohexane)
- UV-Vis spectrophotometer (e.g., Cary 3)
- 1 cm pathlength quartz cuvettes

Procedure:

- Solution Preparation: Prepare a stock solution of Perylene Red of a known concentration in the chosen solvent. From the stock solution, prepare a series of dilutions. For accurate measurements, the absorbance at the peak maximum should ideally be less than 0.1 to avoid the inner-filter effect.[9]
- Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
 the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted
 from the sample spectra.
- Sample Measurement: Rinse the cuvette with the **Perylene Red** solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-700 nm).
- Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. The
 molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where
 A is the absorbance at λmax, c is the molar concentration, and I is the path length of the
 cuvette (typically 1 cm).

Measuring the Fluorescence Spectrum

The fluorescence emission and excitation spectra of **Perylene Red** are measured using a spectrofluorometer.

Objective: To determine the excitation and emission maxima and the fluorescence quantum yield of **Perylene Red**.



Materials:

- Perylene Red solution (as prepared for absorption measurements)
- Spectrofluorometer (e.g., Spex FluoroMax)
- 1 cm pathlength quartz cuvettes

Procedure:

- Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
- Excitation Spectrum:
 - Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a wavelength in the expected emission range, e.g., 612 nm).
 - Scan the excitation monochromator over a range of shorter wavelengths (e.g., 350-600 nm).
 - The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum should correspond to the absorption maximum.
- Emission Spectrum:
 - Set the excitation monochromator to the wavelength of maximum absorption (determined from the absorption spectrum, e.g., 465 nm).
 - Scan the emission monochromator over a range of longer wavelengths (e.g., 500-800 nm).
 - The resulting spectrum is the fluorescence emission spectrum, and its peak is the emission maximum (λem).
- Quantum Yield Measurement (Relative Method):

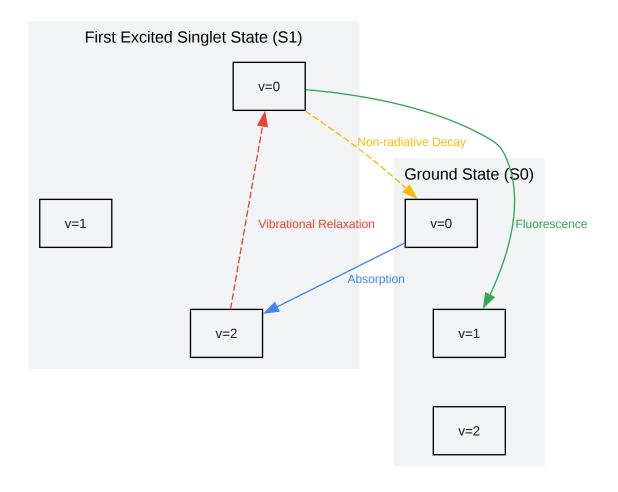


- A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi F = 0.95$) is used as a reference.
- Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the **Perylene Red** sample and the reference standard. The absorbance of both solutions at the excitation wavelength should be kept below 0.1.
- The quantum yield of the sample (ΦF_sample) is calculated using the following equation:
 ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)
 where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of Photophysical Processes and Experimental Workflow

To better understand the relationship between absorption and fluorescence and the experimental procedures, the following diagrams are provided.

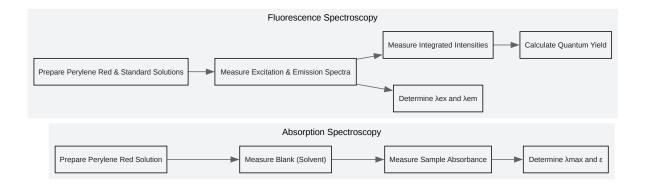




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Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and fluorescence.





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Caption: Experimental workflow for determining the absorption and fluorescence properties of **Perylene Red**.

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